Afeletecan hydrochloride

Catalog No.
S548593
CAS No.
215604-74-3
M.F
C45H50ClN7O11S
M. Wt
932.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afeletecan hydrochloride

CAS Number

215604-74-3

Product Name

Afeletecan hydrochloride

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate;hydrochloride

Molecular Formula

C45H50ClN7O11S

Molecular Weight

932.4 g/mol

InChI

InChI=1S/C45H49N7O11S.ClH/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42;/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64);1H/t23-,32-,34-,36+,37-,38+,42+,45-;/m0./s1

InChI Key

XQWYWSHYKUJQDC-NZGUGFNHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin, 20-O-(Nalpha-(4-(3-O-methylfucopyranosyloxy)phenylaminothiocarbonyl)histidylvalyl)camptothecin hydrochloride, BAY 38-3441, BAY 383441, BAY 56-3722, BAY-38-3441, BAY-383441, BAY383441

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O.Cl

Description

The exact mass of the compound Afeletecan hydrochloride is 895.32108 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Afeletecan hydrochloride, also known as BAY 56-3722, is a synthetic derivative of camptothecin, a natural alkaloid with significant antitumor properties. It has the molecular formula C45H50ClN7O11SC_{45}H_{50}ClN_{7}O_{11}S and is characterized by its water-soluble nature due to the conjugation of a carbohydrate moiety, which enhances its bioavailability and therapeutic efficacy against various cancers . This compound is under investigation for its potential use in cancer treatment, particularly for solid tumors.

The primary mechanism of action of Afeletecan hydrochloride involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, Afeletecan prevents DNA re-ligation after it has been cleaved, leading to DNA damage and ultimately triggering apoptosis in cancer cells .

In addition to its interaction with topoisomerase I, Afeletecan may undergo various

Afeletecan hydrochloride exhibits notable antineoplastic activity, making it a candidate for cancer therapy. Preclinical studies have demonstrated its effectiveness against a range of tumor types, including colorectal and breast cancers. The compound's ability to induce apoptosis in malignant cells is attributed to its mechanism of action involving topoisomerase I inhibition . Furthermore, its water solubility allows for improved absorption and distribution in biological systems compared to less soluble counterparts.

The synthesis of Afeletecan hydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with camptothecin as the core structure.
  • Carbohydrate Conjugation: A carbohydrate moiety is introduced to enhance solubility and biological activity.
  • Hydrochloride Formation: The final step involves converting the free base form into the hydrochloride salt to improve stability and solubility in aqueous solutions.

These synthetic routes are designed to optimize yield and purity while ensuring that the biological activity of the compound is retained throughout the process .

Research on Afeletecan hydrochloride has focused on its interactions with various biological molecules:

  • Topoisomerase I: As mentioned earlier, Afeletecan inhibits this enzyme, which is crucial for DNA replication.
  • Drug Resistance Mechanisms: Studies are ongoing to evaluate how cancer cells develop resistance to Afeletecan and how this can be mitigated through combination therapies or novel formulations.
  • Pharmacokinetics: Understanding how Afeletecan interacts with metabolic pathways is essential for optimizing dosing regimens and minimizing side effects.

These interaction studies are vital for developing effective treatment protocols and understanding the compound's full therapeutic potential .

Afeletecan hydrochloride shares structural and functional similarities with several other compounds derived from camptothecin or related classes. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
CamptothecinNatural alkaloidTopoisomerase I inhibitorFound in nature; less soluble
IrinotecanCamptothecin derivativeTopoisomerase I inhibitorProdrug that converts to active form
TopotecanCamptothecin derivativeTopoisomerase I inhibitorUsed primarily in ovarian cancer
SN-38Active metaboliteTopoisomerase I inhibitorPotent but less stable than Afeletecan

Afeletecan's unique combination of enhanced solubility due to carbohydrate conjugation distinguishes it from these similar compounds, potentially leading to improved therapeutic outcomes in clinical settings .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

931.2977543 g/mol

Monoisotopic Mass

931.2977543 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DTJ7VPW43J

Wikipedia

Afeletecan hydrochloride

Dates

Modify: 2023-07-15
1: Slingerland M, Gelderblom H. The fate of camptothecin glycoconjugate: report of a clinical hold during a phase II study of BAY 56-3722 (formerly BAY 38-3441), in patients with recurrent or metastatic colorectal cancer resistant/refractory to irinotecan. Invest New Drugs. 2012 Jun;30(3):1208-10. doi: 10.1007/s10637-011-9679-4. Epub 2011 May 6. PubMed PMID: 21547368; PubMed Central PMCID: PMC3348469.
2: Chen EX, Batist G, Siu LL, Bangash N, Maclean M, McIntosh L, Miller WH Jr, Oza AM, Lathia C, Petrenciuc O, Seymour L. Phase I and pharmacokinetic study of Bay 38-3441, a camptothecin glycoconjugate, administered as a 30-minute infusion daily for five days every 3 weeks in patients with advanced solid malignancies. Invest New Drugs. 2005 Oct;23(5):455-65. PubMed PMID: 16133797.
3: Mross K, Richly H, Schleucher N, Korfee S, Tewes M, Scheulen ME, Seeber S, Beinert T, Schweigert M, Sauer U, Unger C, Behringer D, Brendel E, Haase CG, Voliotis D, Strumberg D. A phase I clinical and pharmacokinetic study of the camptothecin glycoconjugate, BAY 38-3441, as a daily infusion in patients with advanced solid tumors. Ann Oncol. 2004 Aug;15(8):1284-94. PubMed PMID: 15277271.
4: Lerchen HG, Baumgarten J, von dem Bruch K, Lehmann TE, Sperzel M, Kempka G, Fiebig HH. Design and optimization of 20-O-linked camptothecin glycoconjugates as anticancer agents. J Med Chem. 2001 Nov 22;44(24):4186-95. PubMed PMID: 11708920.

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